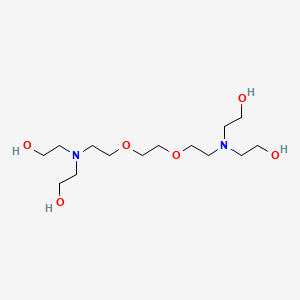
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is a complex organic compound with a molecular formula of C10H24N2O4 . This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tetradecane backbone, along with two hydroxyl groups attached to the ethyl side chains. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. These interactions can modulate enzyme activity, protein folding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate: This compound has similar structural features but contains carboxylate groups instead of hydroxyl groups.
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound has a similar backbone but lacks nitrogen atoms.
6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid: This compound contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is unique due to its combination of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
78995-84-3 |
|---|---|
Molekularformel |
C14H32N2O6 |
Molekulargewicht |
324.41 g/mol |
IUPAC-Name |
2-[2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H32N2O6/c17-7-1-15(2-8-18)5-11-21-13-14-22-12-6-16(3-9-19)4-10-20/h17-20H,1-14H2 |
InChI-Schlüssel |
ZWMPUECCCFCDMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCOCCOCCN(CCO)CCO |
Verwandte CAS-Nummern |
68958-63-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


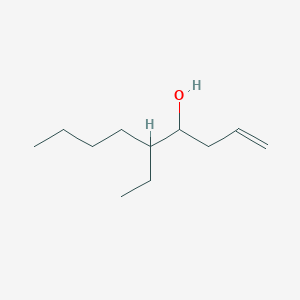
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)

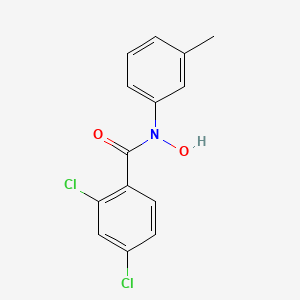
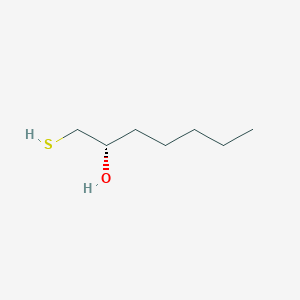
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


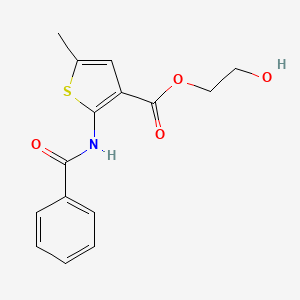
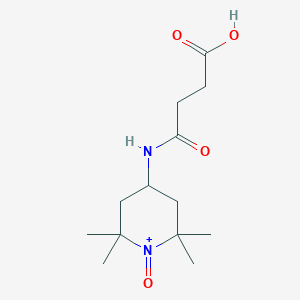
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
